molecular formula C19H25NO4S2 B596467 Rotigotine Sulfate CAS No. 128478-69-3

Rotigotine Sulfate

Katalognummer B596467
CAS-Nummer: 128478-69-3
Molekulargewicht: 395.532
InChI-Schlüssel: VWKVWIAVWPRBTQ-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rotigotine is a non-ergoline dopamine agonist . It is used to treat Parkinson’s disease and Restless Legs Syndrome (RLS) . The pure levorotatory enantiomer is marketed in several countries as a transdermal patch .


Synthesis Analysis

Rotigotine is synthesized through a process that results in the levorotatory enantiomer, which is about 140 times more active than its dextrorotatory enantiomer . The different impurities from the synthesis processes and degradation studies of rotigotine were also evaluated .


Molecular Structure Analysis

Rotigotine has greater selectivity for the D2 receptor due to its thienyl-ethyl group linked to a basic nitrogen . It is a full agonist of the dopamine receptor, a partial agonist of the 5-HT1A receptor, and an antagonist of the α2B-adrenergic receptor .


Chemical Reactions Analysis

Rotigotine is extensively and rapidly metabolized by conjugation and N-dealkylation . After intravenous dosing, the predominant metabolites in human plasma are sulfate conjugates of rotigotine, glucuronide conjugates of rotigotine, sulfate conjugates of the N-despropyl-rotigotine, and conjugates of N-desthienylethyl-rotigotine .

Wissenschaftliche Forschungsanwendungen

Treatment of Parkinson’s Disease

  • Application Summary : Rotigotine is a dopaminergic agonist developed for the treatment of Parkinson’s disease . It is selective for the D1/D2/D3-receptor .
  • Methods of Application : Rotigotine is administered once daily via a transdermal patch that delivers the drug over a 24-hour period . The marketed drug consists of the levorotatory enantiomer and stimulates post-synaptic dopaminergic neurons in a micromolar range .
  • Results or Outcomes : Rotigotine effectively improved motor and overall functioning in clinical trials in Caucasian and Asian patients with early Parkinson’s disease (as monotherapy) or advanced Parkinson’s disease (in combination with levodopa) .

Treatment of Restless Leg Syndrome

  • Application Summary : Apart from Parkinson’s disease, Rotigotine is also indicated for the treatment of restless leg syndrome .
  • Methods of Application : Similar to the treatment of Parkinson’s disease, Rotigotine is administered via a transdermal patch .

Safety And Hazards

Rotigotine is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Zukünftige Richtungen

Rotigotine transdermal patch is a well-established, once-daily dopamine agonist formulation for use in the short- and long-term treatment of Parkinson’s disease and Restless Legs Syndrome . It offers a convenient alternative when non-oral administration of medication is preferred and may be particularly useful in patients with gastrointestinal disturbances that reduce the suitability of oral medication .

Eigenschaften

IUPAC Name

[(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S2/c1-2-11-20(12-10-17-6-4-13-25-17)16-8-9-18-15(14-16)5-3-7-19(18)24-26(21,22)23/h3-7,13,16H,2,8-12,14H2,1H3,(H,21,22,23)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKVWIAVWPRBTQ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858384
Record name (6S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rotigotine Sulfate

CAS RN

128478-69-3
Record name Rotigotine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128478693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROTIGOTINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4K6D2GA9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
9
Citations
C Jia, L Luo, K Kurogi, J Yu, C Zhou… - The Journal of Clinical …, 2016 - Wiley Online Library
… of the amount of rotigotine metabolites in urine was rotigotine-sulfate (13.1% of applied dose) > rotigotine-glucuronide (8.7%) > N-despropyl-rotigotine-sulfate (7.6%) > N-despropyl-…
Number of citations: 6 accp1.onlinelibrary.wiley.com
W Cawello, M Braun, H Boekens - Drug metabolism and disposition, 2009 - ASPET
… rotigotine sulfate. The … , rotigotine sulfate and rotigotine glucuronide, as well as conjugates of phase 1 metabolites, N-despropyl rotigotine sulfate, and N-desthienylethyl rotigotine sulfate…
Number of citations: 59 dmd.aspetjournals.org
W Cawello, M Braun, H Boekens - Drug Metabolism and Disposition, 2009 - academia.edu
… rotigotine sulfate. The … , rotigotine sulfate and rotigotine glucuronide, as well as conjugates of Phase 1 metabolites, N-despropyl rotigotine sulfate and Ndesthienylethyl rotigotine sulfate. …
Number of citations: 0 www.academia.edu
JP Elshoff, W Cawello, JO Andreas, FX Mathy, M Braun - Drugs, 2015 - Springer
… Conjugation of the parent compound results in two primary metabolites: rotigotine sulfate and rotigotine glucuronide. In addition, the drug undergoes oxidative biotransformation and is …
Number of citations: 70 link.springer.com
J Du - Handbook of Metabolic Pathways of Xenobiotics, 2014 - Wiley Online Library
… Rotigotine was extensively metabolized by direct conjugation (rotigotine glucuronide and rotigotine sulfate), N-desalkylation, and subsequent conjugation. Conjugation of the parent …
Number of citations: 0 onlinelibrary.wiley.com
JP Elshoff, W Cawello, JO Andreas… - … Pharmacology in Drug …, 2014 - Wiley Online Library
… metabolized to two primary metabolites, rotigotine sulfate and rotigotine glucuronide. It also … Rotigotine sulfate is the main metabolite excreted into urine (13.1% of administered dose) …
Number of citations: 7 accp1.onlinelibrary.wiley.com
M Braun, W Cawello, JO Andreas… - The Journal of …, 2009 - Wiley Online Library
… Concentrations of unconjugated and total rotigotine (total amount of unconjugated rotigotine, rotigotine sulfate conjugates, and rotigotine glucuronide conjugates) in plasma were …
Number of citations: 24 accp1.onlinelibrary.wiley.com
A Agent, ON Oakville - 2013 - pdf.hres.ca
… The major metabolites found in urine were rotigotine sulfate (16% to 22% of the absorbed … -rotigotine sulfate metabolite (14% to 20%) and N-desthienylethyl-rotigotine sulfate metabolite (…
Number of citations: 2 pdf.hres.ca
JAG Agúndez, E García-Martín… - Expert opinion on …, 2013 - Taylor & Francis
… Rotigotine sulfate is the most abundant metabolite Citation[58], although glucuronides and desalkyl metabolites which undergo further conjugation are also present, especially in …
Number of citations: 62 www.tandfonline.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.